molecular formula C9H13ClN2O3 B13043792 Ethyl 4,5,6,7-Tetrahydrooxazolo[4,5-C]Pyridine-2-Carboxylate Hydrochloride

Ethyl 4,5,6,7-Tetrahydrooxazolo[4,5-C]Pyridine-2-Carboxylate Hydrochloride

Cat. No.: B13043792
M. Wt: 232.66 g/mol
InChI Key: OYYUNXCXLCPDDZ-UHFFFAOYSA-N
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Description

Ethyl 4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine-2-carboxylate hydrochloride is a heterocyclic compound featuring an oxazolo[4,5-C]pyridine core fused with a tetrahydropyridine ring. The molecule includes an ethyl ester group at position 2 and a hydrochloride salt for enhanced solubility.

Properties

Molecular Formula

C9H13ClN2O3

Molecular Weight

232.66 g/mol

IUPAC Name

ethyl 4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine-2-carboxylate;hydrochloride

InChI

InChI=1S/C9H12N2O3.ClH/c1-2-13-9(12)8-11-6-5-10-4-3-7(6)14-8;/h10H,2-5H2,1H3;1H

InChI Key

OYYUNXCXLCPDDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(O1)CCNC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,5,6,7-Tetrahydrooxazolo[4,5-C]Pyridine-2-Carboxylate Hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of ethyl 2-aminopyridine-3-carboxylate with ethyl glyoxylate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, followed by purification steps to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates, followed by cyclization and purification. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5,6,7-Tetrahydrooxazolo[4,5-C]Pyridine-2-Carboxylate Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield tetrahydro derivatives with altered pharmacological properties.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole and pyridine derivatives, which can be further utilized in medicinal chemistry and material science applications.

Scientific Research Applications

Ethyl 4,5,6,7-Tetrahydrooxazolo[4,5-C]Pyridine-2-Carboxylate Hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4,5,6,7-Tetrahydrooxazolo[4,5-C]Pyridine-2-Carboxylate Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and modulating receptor activity.

Comparison with Similar Compounds

The structural analogs of this compound differ in heterocyclic core composition, substituent positions, and functional groups. Below is a detailed comparison supported by evidence:

Structural Variations in Heterocyclic Cores

Compound Name Heterocycle Key Features Molecular Formula Molecular Weight (g/mol) Reference
Ethyl 4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine-2-carboxylate hydrochloride Oxazolo[4,5-C] Oxygen-containing oxazole ring; ethyl ester at position 2 C9H13ClN2O3 (inferred) 248.67
Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate hydrochloride Isoxazolo[4,5-C] Isoxazole ring (additional nitrogen atom at position 3); ester at position 3 C9H13ClN2O3 248.67
Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate hydrochloride Thiazolo[5,4-C] Sulfur-containing thiazole ring; ester at position 2 C9H13ClN2O2S 248.73
Ethyl 7-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-C]pyridine-3-carboxylate hydrochloride Pyrazolo[3,4-C] Pyrazole ring with a ketone group at position 7; ester at position 3 C9H12ClN3O3 245.66
Key Observations:

Heteroatom Influence: The oxazolo core (oxygen) offers distinct electronic properties compared to thiazolo (sulfur) and pyrazolo (two nitrogens). Pyrazolo analogs (e.g., ) introduce additional nitrogen atoms, which can facilitate interactions with biological targets like kinases or GPCRs .

Substituent Position :

  • Ester groups at position 2 (target compound) vs. position 3 (isoxazolo and pyrazolo analogs) alter steric and electronic environments, impacting binding affinity and selectivity .

Functional Modifications :

  • The 7-oxo group in pyrazolo derivatives () introduces a ketone, which may influence redox properties or serve as a hydrogen bond acceptor .

Physicochemical and Pharmacological Implications

Solubility and Stability:
  • Hydrochloride Salts : All compared compounds are hydrochloride salts, improving aqueous solubility for in vitro or in vivo studies .
  • Thiazolo vs. Oxazolo : Sulfur in thiazolo derivatives (e.g., ) increases molecular weight slightly (248.73 vs. 248.67) and may enhance membrane permeability .

Biological Activity

Anti-inflammatory and Analgesic Properties

Research has shown that Ethyl 4,5,6,7-Tetrahydrooxazolo[4,5-C]Pyridine-2-Carboxylate Hydrochloride exhibits promising anti-inflammatory and analgesic effects. In vitro studies have demonstrated its ability to inhibit specific pathways associated with inflammation and pain signaling. While the exact mechanisms are still under investigation, these findings suggest potential applications in treating chronic pain conditions and inflammatory disorders.

Interaction with Biological Targets

This compound interacts with several biological targets, which contributes to its diverse pharmacological effects. While specific details are not provided in the search results, these interactions likely play a crucial role in its observed biological activities.

Comparison with Similar Compounds

To better understand the unique aspects of this compound, it's helpful to compare it with structurally similar compounds:

CompoundStructural FeaturesUnique Aspects
This compoundFused oxazole and pyridine ring systemSpecific combination contributes to unique pharmacological properties
Ethyl 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylateContains thiazole instead of oxazoleDifferent heterocyclic ring influences activity
Ethyl 4,5,6-Tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylateIsomeric structure with an isoxazole ringVariation in position of carboxylic acid group

This comparison highlights the structural uniqueness of this compound, which likely contributes to its specific biological activities.

Potential Therapeutic Applications

Based on its biological activity profile, this compound shows promise in several therapeutic areas:

  • Pain management
  • Anti-inflammatory treatments
  • Potential cancer therapies
  • Possible applications in neurological disorders

However, it's important to note that further research is needed to fully elucidate these potential applications and determine their clinical viability.

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